molecular formula C8H8N4S B12875560 2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile CAS No. 1501-08-2

2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile

Cat. No.: B12875560
CAS No.: 1501-08-2
M. Wt: 192.24 g/mol
InChI Key: HPLXQDYPMZVLOB-UHFFFAOYSA-N
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Description

2-Amino-5-(ethylthio)-1H-pyrrole-3,4-dicarbonitrile is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(ethylthio)-1H-pyrrole-3,4-dicarbonitrile typically involves the reaction of ethylthio-substituted pyrrole derivatives with suitable nitrile-containing reagents. One common method involves the cyclization of ethylthio-substituted intermediates under controlled conditions to form the desired pyrrole ring with dicarbonitrile functionalities.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(ethylthio)-1H-pyrrole-3,4-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The amino and ethylthio groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-5-(ethylthio)-1H-pyrrole-3,4-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(ethylthio)-1H-pyrrole-3,4-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of amino and ethylthio groups allows for interactions with various biological molecules, influencing pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-ethyl-1,3,4-thiadiazole: Similar in structure but contains a thiadiazole ring instead of a pyrrole ring.

    2-Amino-5-methylpyridine: Contains a pyridine ring with a methyl group instead of an ethylthio group.

Uniqueness

2-Amino-5-(ethylthio)-1H-pyrrole-3,4-dicarbonitrile is unique due to the combination of its pyrrole ring with both amino and ethylthio substituents. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

1501-08-2

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

2-amino-5-ethylsulfanyl-1H-pyrrole-3,4-dicarbonitrile

InChI

InChI=1S/C8H8N4S/c1-2-13-8-6(4-10)5(3-9)7(11)12-8/h12H,2,11H2,1H3

InChI Key

HPLXQDYPMZVLOB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=C(N1)N)C#N)C#N

Origin of Product

United States

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